molecular formula C13H32O2Si2 B14241006 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane CAS No. 203934-41-2

5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane

Cat. No.: B14241006
CAS No.: 203934-41-2
M. Wt: 276.56 g/mol
InChI Key: WHZJITCGLQXRHW-UHFFFAOYSA-N
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Description

5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is a chemical compound with the molecular formula C13H30O2Si2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structure, which includes two silicon atoms and a diethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane typically involves the reaction of diethylsilane with a suitable precursor under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between diethylsilane and a compound containing the necessary oxygen and carbon framework. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the siloxane bonds to silane bonds.

    Substitution: The ethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or organometallic compounds are often employed.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol compounds, while substitution reactions can produce a variety of alkylated siloxanes.

Scientific Research Applications

5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex siloxane compounds.

    Biology: The compound’s unique structure makes it useful in studying silicon-based biochemistry.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-one
  • 5-Ethyl-2,2,8,8-tetramethyl-5-[(trimethylsil)oxy]methyl-3,7-dioxa-2,8-disilanonane

Uniqueness

5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is unique due to the presence of diethyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other siloxane compounds that may have different alkyl groups or functional groups attached to the silicon atoms.

Properties

CAS No.

203934-41-2

Molecular Formula

C13H32O2Si2

Molecular Weight

276.56 g/mol

IUPAC Name

[2-ethyl-2-(trimethylsilyloxymethyl)butoxy]-trimethylsilane

InChI

InChI=1S/C13H32O2Si2/c1-9-13(10-2,11-14-16(3,4)5)12-15-17(6,7)8/h9-12H2,1-8H3

InChI Key

WHZJITCGLQXRHW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO[Si](C)(C)C)CO[Si](C)(C)C

Origin of Product

United States

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